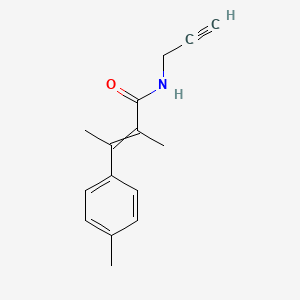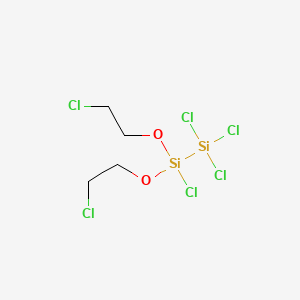
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane is a chemical compound with a unique structure that includes silicon atoms bonded to chlorine and ethoxy groups
Preparation Methods
The synthesis of 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane typically involves the reaction of silicon tetrachloride with 2-chloroethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions may yield simpler silicon-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other silicon-based compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical devices.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The pathways involved may include the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar compounds to 1,1,1,2-Tetrachloro-2,2-bis(2-chloroethoxy)disilane include:
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with different reactivity and applications.
1,2-Bis(2-chloroethoxy)ethane: Another silicon-containing compound with distinct properties.
Tetrachloro-1,1-difluoroethane: A fluorinated analog with unique chemical behavior
Properties
CAS No. |
61182-98-7 |
|---|---|
Molecular Formula |
C4H8Cl6O2Si2 |
Molecular Weight |
357.0 g/mol |
IUPAC Name |
trichloro-[chloro-bis(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C4H8Cl6O2Si2/c5-1-3-11-14(10,12-4-2-6)13(7,8)9/h1-4H2 |
InChI Key |
UYZOILRTBBRDHP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)O[Si](OCCCl)([Si](Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


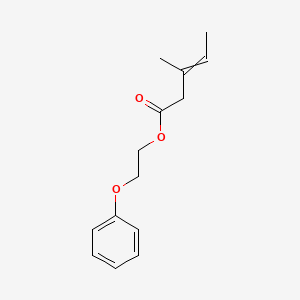

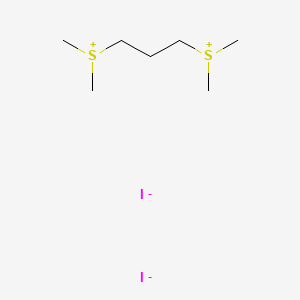

![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
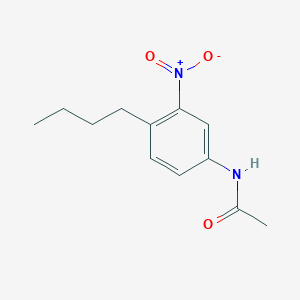

![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
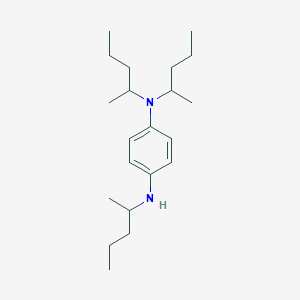

![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

